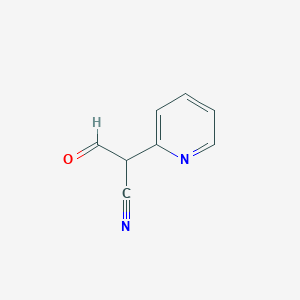

![molecular formula C18H14Cl2N2OS2 B2375300 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine CAS No. 338955-55-8](/img/structure/B2375300.png)

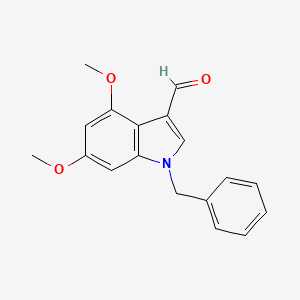

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine, also known as DCBP, is a synthetic compound with a wide range of applications. It is used in scientific research, laboratory experiments, and other applications. DCBP is a derivative of pyrimidine, a heterocyclic aromatic compound with two nitrogen atoms in the ring, and is a member of the sulfonamide family. DCBP is a white, odorless, crystalline solid with a melting point of 120-122 °C. It is soluble in water and alcohol, and has a molecular weight of 326.7 g/mol.

Aplicaciones Científicas De Investigación

Spectroscopic Investigation and Chemotherapeutic Potential

- Vibrational Spectral Analysis : The compound has been analyzed using FT-IR and FT-Raman spectroscopic techniques, providing insights into its equilibrium geometry and vibrational wave numbers (Alzoman et al., 2015).

- Chemotherapeutic Agent : Molecular docking results suggest potential inhibitory activity against GPb, indicating its use as a potential anti-diabetic compound.

Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives

- Biological Activities : Pyrimidine nucleus displays a range of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory (Bassyouni & Fathalla, 2013).

- Synthesis Methodology : The study presents a simple and efficient method for synthesizing such derivatives, which can be useful in various biological applications.

Crystal Structure and Cytotoxic Activity

- Crystallographic Analysis : The molecular structures of related pyrimidine derivatives have been studied through single-crystal X-ray diffraction, providing insights into their conformation and interactions (Stolarczyk et al., 2018).

- Cytotoxicity Assessment : These compounds have been evaluated for cytotoxicity against various cancer cell lines, offering valuable information for potential anticancer applications.

Synthesis of Pyrimidine Intermediates

- Intermediate Compound Synthesis : The synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, has been achieved using various raw materials, highlighting its potential as an intermediate in chemical synthesis (Liu Guo-ji, 2009).

Inhibitory Potential Against Thymidylate Synthase

- Potential Inhibitors of Thymidylate Synthase : Novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential in antitumor and antibacterial applications (Gangjee et al., 1996).

Mecanismo De Acción

Target of Action

This compound is a derivative of the pyrimidinol class of compounds and is synthesized from 2,4-dichlorobenzyl sulfide and 6-methyl-4-pyrimidinol. It has been used in various scientific research applications, including drug discovery.

Mode of Action

, suggesting that it may interact with its targets to induce changes that could potentially lead to therapeutic effects.

Result of Action

It is known that the compound has been used in various biochemical and physiological studies, suggesting that it may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-14-5-3-2-4-6-14)24-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJWXXKXQAAUDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)

![Methyl {[(2,6-dimethylpiperidin-1-yl)carbonothioyl]thio}acetate](/img/structure/B2375221.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2375225.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2375230.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2375231.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-5-[(2-chloropyridin-3-yl)carbonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2375232.png)

![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)